2,2,2-Trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate
Overview
Description
2,2,2-Trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate is a chemical compound that has garnered attention in various fields of research, including medical, environmental, and industrial applications. This compound is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen, which is widely used in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
The synthesis of 2,2,2-Trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of piperidine with 2,2,2-trichloroethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,2,2-Trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the trichloroethyl group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
2,2,2-Trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2,2,2-Trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different functional groups or substituents, leading to variations in its chemical and biological properties.
Piperidine derivatives: Other piperidine derivatives, such as piperidine-1-carboxylate, have similar core structures but differ in their substituents, affecting their reactivity and applications.
Properties
IUPAC Name |
2,2,2-trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Cl3N2O2/c10-9(11,12)6-16-8(15)14-3-1-7(5-13)2-4-14/h7H,1-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJJDXIDXIEGLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)OCC(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378792 | |
Record name | 2,2,2-trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959581-00-1 | |
Record name | 2,2,2-trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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